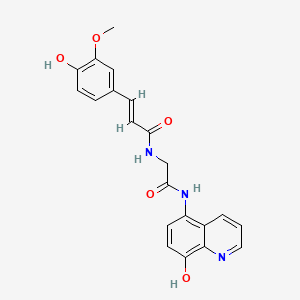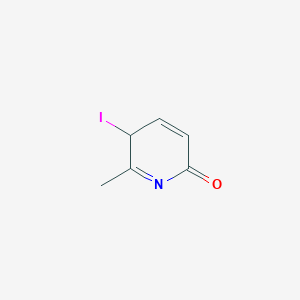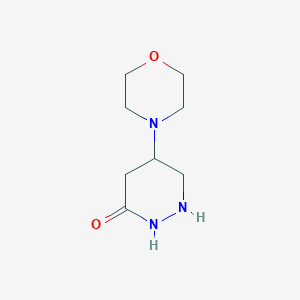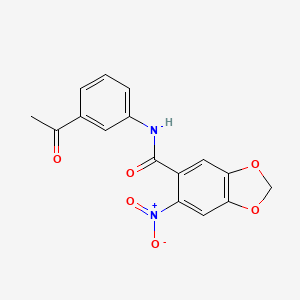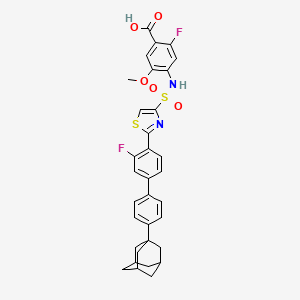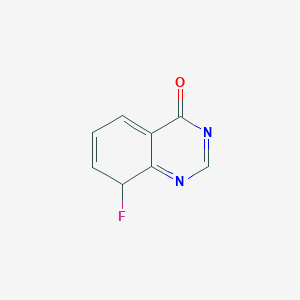
tert-Butyl ((S)-1-(((S)-1-((S)-7-hydroxy-3-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-1-oxopropan-2-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TD1092 intermediate-1: is a chemical compound that serves as an intermediate in the synthesis of TD1092, a pan-inhibitor of apoptosis proteins (IAP). This compound is primarily used in scientific research, particularly in the development of antibody-drug conjugates (ADC) and other related molecules .
Métodos De Preparación
The preparation of TD1092 intermediate-1 involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain the intermediate . Industrial production methods often involve custom synthesis services to ensure the compound’s availability for research purposes .
Análisis De Reacciones Químicas
TD1092 intermediate-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
TD1092 intermediate-1 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules and in the study of reaction mechanisms.
Biology: Plays a role in the development of ADCs and other biologically active molecules.
Industry: Utilized in the production of research chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of TD1092 intermediate-1 involves the degradation of apoptosis proteins such as cIAP1, cIAP2, and XIAP. This degradation is mediated through the activation of caspase 3/7, leading to apoptosis in cancer cells. Additionally, TD1092 intermediate-1 inhibits the TNFα-mediated NF-κB pathway and reduces the phosphorylation of IKK, IkBα, p65, and p38 .
Comparación Con Compuestos Similares
TD1092 intermediate-1 is unique in its ability to degrade multiple apoptosis proteins and inhibit key signaling pathways. Similar compounds include:
TD1092: The parent compound, which also degrades cIAP1, cIAP2, and XIAP.
Other IAP degraders: Compounds that target apoptosis proteins but may not have the same broad-spectrum activity as TD1092 intermediate-1.
Propiedades
Fórmula molecular |
C35H48N4O6 |
|---|---|
Peso molecular |
620.8 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-1-[(3S)-7-hydroxy-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C35H48N4O6/c1-21(38(8)33(44)45-35(5,6)7)30(41)37-29(34(2,3)4)32(43)39-20-24-18-25(40)17-16-23(24)19-28(39)31(42)36-27-15-11-13-22-12-9-10-14-26(22)27/h9-10,12,14,16-18,21,27-29,40H,11,13,15,19-20H2,1-8H3,(H,36,42)(H,37,41)/t21-,27+,28-,29+/m0/s1 |
Clave InChI |
CVUVTSQOXRCSHR-MHTDFPPDSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](C(=O)N1CC2=C(C[C@H]1C(=O)N[C@@H]3CCCC4=CC=CC=C34)C=CC(=C2)O)C(C)(C)C)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NC(C(=O)N1CC2=C(CC1C(=O)NC3CCCC4=CC=CC=C34)C=CC(=C2)O)C(C)(C)C)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-](/img/structure/B12362678.png)

![[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-[1]benzofuro[2,3-c]pyridine]-22-yl] acetate](/img/structure/B12362704.png)
